3-Fluoro-2-isocyanatobenzonitrile
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Overview
Description
3-Fluoro-2-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3FN2O. It is a fluorinated aromatic isocyanate, which means it contains both a fluorine atom and an isocyanate group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-Fluoro-2-isocyanatobenzonitrile may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The isocyanate group can be introduced using phosgene or other carbonyl diimidazole reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-isocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride or cesium fluoride in polar aprotic solvents.
Addition Reactions: Amines or alcohols in the presence of a catalyst or under mild heating conditions.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Substituted Benzonitriles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-2-isocyanatobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom and isocyanate group.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays
Mechanism of Action
The mechanism of action of 3-Fluoro-2-isocyanatobenzonitrile involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate derivatives. The fluorine atom can also influence the reactivity and stability of the compound by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-isocyanatobenzonitrile
- 4-Fluoro-2-isocyanatobenzonitrile
- 3-Fluoro-4-isocyanatobenzonitrile
Uniqueness
3-Fluoro-2-isocyanatobenzonitrile is unique due to the specific positioning of the fluorine atom and the isocyanate group on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different reactivity patterns and stability, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H3FN2O |
---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
3-fluoro-2-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H |
InChI Key |
RLKWQZGHFBCXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C=O)C#N |
Origin of Product |
United States |
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